molecular formula C24H21N3O2 B12170462 N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12170462
M. Wt: 383.4 g/mol
InChI Key: TXGQPUUSWTZHPA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-phenylindole core substituted at the 1-position with an acetamide group linked to a 3-(acetylamino)phenyl moiety. Indole derivatives are well-documented for their roles in modulating enzyme activity, receptor binding, and antioxidant properties .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C24H21N3O2/c1-17(28)25-20-11-7-12-21(15-20)26-24(29)16-27-22-13-6-5-10-19(22)14-23(27)18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,28)(H,26,29)

InChI Key

TXGQPUUSWTZHPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the phenyl group via Friedel-Crafts acylation. The acetylamino group can be introduced through acetylation of an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The acetylamino group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

The structural and functional attributes of N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can be contextualized by comparing it to related indole-acetamide derivatives. Below is a detailed analysis:

Structural Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference(s)
Target Compound 2-(2-phenylindol-1-yl)acetamide linked to 3-(acetylamino)phenyl ~375.4* Not explicitly reported (inference needed)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole-3-yl acetamide with chiral phenylethyl group 292.4 Chiral intermediate for alkaloid synthesis
N-(2,5-Dimethylphenyl)-2-(3-formyl-indol-1-yl)-acetamide 3-formylindole with dimethylphenyl acetamide 306.4 Not reported (structural focus)
N-[2-(2-Phenyl-1H-indol-3-yl)ethyl]acetamide Ethyl linker between indole-3-yl and acetamide 278.4 Not reported (commercial availability)
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Hydroxyimino group at indole-3-position ~320–350† Antioxidant (DPPH/FRAP assays)

*Estimated based on formula C₂₄H₂₁N₃O₂.
†Range inferred from substituent variations in .

Key Observations :

  • Unlike hydroxyimino-substituted derivatives , the absence of a polar functional group at the indole-3-position may reduce antioxidant activity but improve metabolic stability.
Pharmacological and Physicochemical Properties
  • Antioxidant Activity: Compounds with electron-withdrawing groups (e.g., halogen, hydroxyimino) on the phenyl ring exhibit stronger antioxidant effects (e.g., 3j, 3a in ). The target compound’s acetylated amine may instead favor interactions with enzymatic targets over radical scavenging.
  • Synthetic Routes: The target compound likely shares synthetic pathways with other indole-acetamides, such as Friedel-Crafts acylations or Ullmann-type couplings (implied in ). However, the 3-(acetylamino)phenyl group may require protective strategies during synthesis.
  • Hydrogen Bonding: The acetylamino group can act as both a donor (N–H) and acceptor (C=O), contrasting with non-acetylated analogues (e.g., ), which may form fewer intermolecular interactions in crystalline states .
Structure-Activity Relationships (SAR)
  • Indole Substitution: 1-Position: Acetamide linkage (target compound) vs. ethyl linkage () affects flexibility and steric bulk.
  • Phenyl Ring Modifications: 3-Acetylamino Group: Introduces hydrogen-bonding capability absent in dimethylphenyl () or methoxy-substituted () analogues.
Crystallographic and Spectroscopic Insights
  • Computational modeling (e.g., DFT in ) could predict its spectroscopic behavior.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole moiety, which is known for its biological significance, along with an acetylamino group that enhances its reactivity. The molecular formula is C24H21N3O2C_{24}H_{21}N_{3}O_{2} with a molecular weight of approximately 383.4 g/mol. The structural characteristics are summarized in the table below:

PropertyValue
Molecular FormulaC24H21N3O2
Molecular Weight383.4 g/mol
IUPAC NameN-(3-acetamidophenyl)-2-(2-phenylindol-1-yl)acetamide
InChI KeyTXGQPUUSWTZHPA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole ring allows for binding to multiple receptors and enzymes, influencing several biological pathways:

  • Enzyme Interaction : The compound exhibits binding affinity to enzymes involved in metabolic processes, potentially modulating their activity.
  • Receptor Binding : It can interact with neurotransmitter receptors, which may contribute to its effects on the central nervous system.

Biological Activities

This compound has been evaluated for various biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains, indicating possible applications in antimicrobial therapies.

Anticancer Studies

A study conducted by researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Anti-inflammatory Research

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, showing effectiveness at concentrations as low as 50 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructural FeaturesBiological Activity
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamideIndole ring without phenyl substitutionAntimicrobial, anticancer
5-BromoindoleSimple indole structure with bromineAnticancer properties
N-Acetyl-L-TryptophanAcetamido group on phenolic structureAnalgesic properties

This comparison highlights the distinct features of this compound that may enhance its reactivity and biological interactions.

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